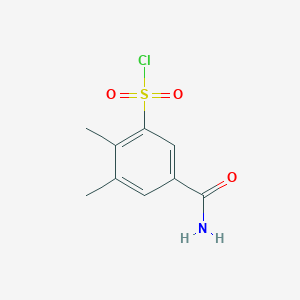

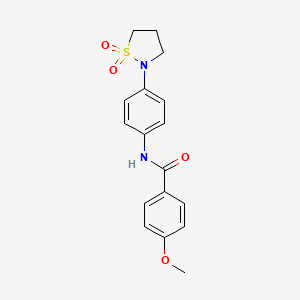

2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring. They have been widely studied due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the quinazolinone core, followed by the attachment of the benzylthio and methoxybenzyl groups. The exact method would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinone core, with the benzylthio and methoxybenzyl groups attached at the 2 and 3 positions, respectively. The morpholino group at the 6 position would add a third heterocycle to the molecule .Chemical Reactions Analysis

As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Radioiodination and Biodistribution in Tumor-Bearing Mice :

- A study by Al-Salahi et al. (2018) explored the radioactivity of a compound similar to the one . They found that the compound was successfully labeled with radioactive iodine and showed significant uptake in the thyroid and tumors in mice. This suggests potential applications in the development of radiopharmaceuticals for tumor targeting.

Molecular and Electronic Analysis :

- Research by Beytur and Avinca (2021) focused on molecular and electronic properties of heterocyclic compounds similar to the one . They found notable electronic properties, including ionization potential, electron affinity, and molecular hardness, indicating potential applications in electronic and optical materials.

Antimicrobial Activities :

- A study by Bektaş et al. (2007) synthesized derivatives that showed good to moderate antimicrobial activities against various microorganisms. This suggests potential applications in the development of new antimicrobial agents.

Antitumor Applications :

- The work of Krapcho et al. (1998) involved synthesizing aza-analogues of antitumor anthrapyrazoles, indicating potential applications in cancer treatment and drug development.

Lipase and α-Glucosidase Inhibition :

- A study by Bekircan, Ülker, and Menteşe (2015) found that certain derivatives of the compound showed significant anti-lipase and anti-α-glucosidase activities, indicating potential therapeutic applications for metabolic disorders.

Anticonvulsant and Antimicrobial Activities :

- Research by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized derivatives showing broad-spectrum activity against bacteria and fungi, as well as potent anticonvulsant activity. This suggests applications in antimicrobial and neurological therapies.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O3S/c1-33-23-9-4-19(5-10-23)17-31-26(32)24-16-22(30-12-14-34-15-13-30)8-11-25(24)29-27(31)35-18-20-2-6-21(28)7-3-20/h2-11,16H,12-15,17-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGIIAVZGNIML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quinoxalin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2375926.png)

![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)

![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)

![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)